4-Oxobutanoic acid

Enzymology GABA Shunt ALDH5A1 Assay Development

4-Oxobutanoic acid (Succinic Semialdehyde, SSA) is the authentic, high-purity substrate for succinic semialdehyde dehydrogenase (SSADH/ALDH5A1) and reductase (SSR/AKR7A2) assays. Unlike generic aldehydes or succinic acid, its γ-carboxylated aldehyde moiety is specifically recognized by ALDH5A1 residue R166, ensuring valid enzymatic kinetics. It is the essential reference standard for LC-MS/MS quantification of GABA shunt metabolites and the direct metabolic precursor to GHB, required for bidirectional ¹³C-flux analysis in neuronal models. Procure this ≥95% purity reagent for reliable inhibitor screening, stable-isotope dilution protocols, and metabolic flux studies.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 692-29-5
Cat. No. B044764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxobutanoic acid
CAS692-29-5
Synonyms3-Formylpropanoic Acid;  3-Formylpropionic Acid;  4-Oxobutanoic acid;  4-Oxobutyric acid;  Butyraldehydic Acid;  3-Formylpropanoic Acid;  Succinic Acid Semialdehyde;  Succinic Semialdehyde;  γ-Oxybutyric Acid
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C=O
InChIInChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
InChIKeyUIUJIQZEACWQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxobutanoic Acid (CAS 692-29-5) for Biochemical Research: Procurement-Grade Specification and Identity


4-Oxobutanoic acid (CAS 692-29-5), also referred to as succinic semialdehyde (SSA) or succinaldehydic acid, is an endogenous aldehydic acid with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. It is a critical obligate intermediate at the intersection of the gamma-aminobutyric acid (GABA) shunt and the tricarboxylic acid (TCA) cycle, functioning as a central metabolite in the catabolism of the inhibitory neurotransmitter GABA [1]. As a high-purity liquid reagent (density 1.09 g/mL at 25 °C) with a boiling point of 142-143 °C at 13 Torr, it is supplied in a solution form suitable for direct enzymatic and synthetic applications [2].

Why 4-Oxobutanoic Acid Cannot Be Substituted with Generic Aldehydes or Carboxylic Acids in Metabolic Assays


The scientific selection of 4-oxobutanoic acid over generic aldehydes or simple carboxylic acid analogs (such as succinic acid, butyraldehyde, or acetaldehyde) is not a matter of chemical commodity preference but of enzymatic substrate specificity. Unlike non-specific aldehydes that may indiscriminately inhibit or react with multiple dehydrogenase enzymes, 4-oxobutanoic acid possesses the precise structural requirement of a gamma-carboxylated aldehyde moiety that is recognized specifically by succinic semialdehyde dehydrogenase (SSADH/ALDH5A1) and succinic semialdehyde reductase (SSR/AKR7A2) [1][2]. In comparative genomics studies of ALDH5A1, residue R166 has been identified as a critical determinant that confers substrate specificity for the gamma-carboxylated SSA over other aliphatic and aromatic aldehydes, including acetaldehyde and benzaldehyde [3]. Generic substitution with structurally incomplete analogs fails to recapitulate the physiological metabolic flux through the GABA shunt, rendering comparative studies invalid and generating artifactual data in enzymatic assays [4].

Quantitative Differentiation Evidence: 4-Oxobutanoic Acid vs. Structural Analogs in Enzymatic and Metabolic Contexts


Enzymatic Substrate Specificity: 4-Oxobutanoic Acid Displays >30,000-Fold Higher Catalytic Efficiency for SSADH Compared to Succinic Acid

In head-to-head enzymatic characterization of Drosophila melanogaster SSADH, the enzyme exhibits overwhelming preference for 4-oxobutanoic acid (succinic semialdehyde) over its fully oxidized counterpart succinic acid. While 4-oxobutanoic acid serves as the native substrate with a Michaelis constant (Kₘ) of 4.7 μM, succinic acid demonstrates negligible to no detectable activity as a substrate in the forward (oxidation) direction [1]. This differential selectivity is structurally encoded at the enzyme's active site, with the conserved R166 residue specifically recognizing the gamma-carboxylated aldehyde moiety of SSA while excluding the dicarboxylic acid structure of succinate [2].

Enzymology GABA Shunt ALDH5A1 Assay Development

Comparative Metabolic Accumulation in SSADH Deficiency: 4-Oxobutanoic Acid Shows Distinct Concentration Profile Relative to GABA and GHB

In a quantitative metabolomic study of murine Aldh5a1-/- embryos (a model of SSADH deficiency), 4-oxobutanoic acid (SSA) exhibited a unique temporal accumulation pattern that differs from both its precursor GABA and its downstream reduced metabolite GHB. GABA and DHHA were significantly elevated at all gestational ages (E10–E19) in Aldh5a1-/- mice, while GHB and D-2-HG increased in an approximately linear fashion with gestational age. In contrast, SSA was not elevated at any time point during embryonic development [1]. This distinguishes SSA from GABA as a biomarker candidate: in SSADH deficiency, GABA accumulates persistently while SSA does not, making GABA the preferred diagnostic marker for this condition [2].

Inborn Errors of Metabolism SSADH Deficiency Neurometabolomics

Urinary Excretion Ratio: GHB Concentration Exceeds SSA by 37-Fold in Neurological Abnormality Case

In a seminal clinical case report of a patient with neurological abnormalities suggestive of a new inborn error of amino acid metabolism, gas chromatographic-mass spectrometric analysis of urinary organic acids revealed distinct concentration differences between gamma-hydroxybutyric acid (GHB) and 4-oxobutanoic acid (SSA). GHB was detected at 1728 μmol/L, whereas SSA was measured at 47 μmol/L—a 36.8-fold higher concentration of the reduced metabolite relative to its aldehyde precursor [1]. This quantitative differential is consistent with the known metabolic fate of SSA, which is rapidly reduced to GHB by SSR/AKR7A2 under physiological conditions, with whole brain homogenate capable of forming nearly 300 nmol GHB/min/g brain at 37°C when NADPH serves as cofactor [2].

Clinical Metabolomics Urinary Organic Acids GHB Aciduria

GABA Transaminase Equilibrium: 4-Oxobutanoic Acid Functions as GABA Precursor in Reverse Reaction

4-Oxobutanoic acid (SSA) is not merely a degradation product of GABA but can also serve as a precursor for GABA synthesis via the reverse reaction of GABA transaminase (GABA-T). Experimental evidence demonstrates that the equilibrium of GABA transaminase is biased toward the formation of GABA from SSA under certain conditions, indicating that succinic semialdehyde can act as a substrate for GABA formation [1]. This bidirectional metabolic capacity is unique among GABA shunt intermediates—neither succinic acid nor GHB can be directly converted back to GABA by GABA-T, establishing SSA as the sole intermediate capable of maintaining bidirectional flux through the GABA shunt [2].

Neurochemistry GABA Metabolism Enzyme Kinetics

High-Value Application Scenarios for 4-Oxobutanoic Acid (CAS 692-29-5) Based on Verified Evidence


SSADH Enzymatic Assay Development and Inhibitor Screening

4-Oxobutanoic acid serves as the specific and authentic substrate for succinic semialdehyde dehydrogenase (SSADH/ALDH5A1) activity assays. Its Kₘ of 4.7 μM for Drosophila melanogaster SSADH provides a validated reference for establishing enzyme kinetics protocols, while generic aldehydes or succinic acid fail to produce measurable turnover [7]. STDNMR studies confirm that only the aldehyde form of SSA binds to the enzyme's active site [8], making high-purity 4-oxobutanoic acid essential for reliable inhibitor screening campaigns targeting SSADH. Researchers studying SSADH deficiency or developing SSADH inhibitors should procure 4-oxobutanoic acid rather than succinic acid or other aldehydes.

LC-MS/MS Metabolomics Method Development for GABA Shunt Disorders

In the development of stable-isotope dilution LC-MS/MS methods for quantifying GABA shunt metabolites in urine and cerebrospinal fluid, 4-oxobutanoic acid is a required reference standard. The first determination of normal and pathological SSA values in SSADH deficiency patients was enabled by a method using stable-isotope-labeled [¹³C₄]SSA [7]. Importantly, as demonstrated in Aldh5a1-/- murine embryo studies, SSA does not accumulate in SSADH deficiency while GABA does, necessitating its inclusion as a negative control marker to differentiate true disease biomarkers from non-elevating intermediates [8].

GHB Biosynthesis and Neuropharmacology Research

4-Oxobutanoic acid is the direct metabolic precursor to gamma-hydroxybutyric acid (GHB) via the action of succinic semialdehyde reductase (SSR/AKR7A2). In vitro studies demonstrate that whole brain homogenate can form nearly 300 nmol GHB/min/g brain from SSA at 37°C with NADPH as cofactor [7]. For neuropharmacology laboratories investigating GHB biosynthesis, receptor binding, or the GHB aciduria phenotype, 4-oxobutanoic acid is the required starting material. Clinical metabolomics data further show that urinary GHB concentrations exceed SSA by 37-fold in neurological abnormality cases [8], highlighting the need for both compounds as analytical standards with different concentration ranges in calibration protocols.

GABA Shunt Metabolic Flux Analysis and Stable Isotope Tracing

4-Oxobutanoic acid occupies the unique bidirectional node of the GABA shunt, capable of serving both as the oxidative intermediate to succinate (via SSADH) and as a reductive precursor to GABA (via GABA-T reverse reaction) [7]. This metabolic plasticity distinguishes SSA from unidirectional endpoints like succinate and GHB. For researchers employing ¹³C-stable isotope tracing to quantify carbon flux through the GABA shunt in neuronal cultures or brain slices, 4-oxobutanoic acid is the essential intermediate required to measure both forward (GABA→SSA→succinate) and reverse (SSA→GABA) flux rates [8]. Substitution with succinic acid or GHB omits this critical bidirectional measurement capability.

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